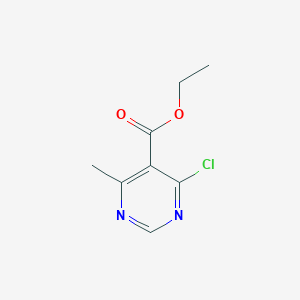

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-chloro-6-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)10-4-11-7(6)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMLCDFPZGCELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CN=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Technical Guide for Drug Development Professionals

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, particularly the reactive chlorine atom, make it an ideal starting material for the development of novel therapeutics. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications in drug discovery.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry and process development.

| Property | Value |

| Appearance | White to off-white crystalline powder.[1][2][3][4] |

| Molecular Formula | C₉H₉ClN₂O₂ |

| Molecular Weight | 212.65 g/mol |

| CAS Number | 4316-42-5 |

| Melting Point | 56-60 °C.[1][2][3] |

| Boiling Point | 291.5±25.0 °C at 760 mmHg |

| Density | 1.3±0.1 g/cm³ |

| Solubility | Soluble in Chloroform, Ethyl Acetate.[1] Insoluble in water. |

| pKa | -2.45±0.10 (Predicted) |

Synthesis and Reactivity: A Versatile Scaffold

The synthetic accessibility and predictable reactivity of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate are key to its widespread use.

Synthetic Pathway

The most common synthetic route involves a two-step process, beginning with the condensation of ethyl acetoacetate and urea to form the pyrimidine core, followed by chlorination.

Caption: General synthetic scheme for Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate.

Key Reactions and Mechanistic Insights

The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of its utility, allowing for the introduction of a diverse range of functional groups.

-

Nucleophilic Substitution: The electron-withdrawing nature of the pyrimidine ring and the adjacent ester group activates the C4 position for attack by nucleophiles. This allows for facile displacement of the chloride by amines, alkoxides, and thiolates, providing a straightforward route to a variety of substituted pyrimidines.[5]

Caption: Nucleophilic aromatic substitution at the C4 position.

Applications in Drug Discovery

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. The versatility of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate makes it a valuable intermediate in the synthesis of compounds with a wide range of biological activities.

-

Antimicrobial Agents: Derivatives have demonstrated significant activity against various Gram-positive bacteria.[2]

-

Anticancer Therapeutics: Pyrimidine derivatives are promising candidates in cancer therapy.[2]

-

Anti-inflammatory Properties: The compound's structure allows for modifications that can lead to cyclooxygenase (COX) inhibitors.[2]

-

Antifungal Drug Synthesis: This compound is a key intermediate in the synthesis of broad-spectrum antifungal agents like Voriconazole.[6]

Experimental Protocols

General Procedure for Nucleophilic Substitution

-

Reaction Setup: Dissolve Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.1-1.5 eq) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate; 1.5-2.0 eq).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrimidine.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[1][7]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1][8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[3][9] Keep the container tightly closed.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Conclusion

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a highly valuable and versatile building block in modern drug discovery and development. Its straightforward synthesis and predictable reactivity provide a robust platform for the creation of diverse chemical libraries and the optimization of lead compounds. A comprehensive understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.

References

- Fisher Scientific. (2024, April 1).

- Benchchem. (n.d.).

- TCI Chemicals. (2025, June 2).

- PubChemLite. (n.d.).

- Hoffman Fine Chemicals. (n.d.).

- PubChem. (n.d.).

- AK Scientific, Inc. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine.

- ResearchGate. (2025, August 6). The dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates: Ring expansion versus nucleophilic substitution.

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-6-ethyl-5-fluoropyrimidine.

- ChemScene. (n.d.).

- BOC Sciences. (n.d.).

- Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II.

- BOC Sciences. (n.d.).

- Sigma-Aldrich. (n.d.).

Sources

- 1. fishersci.com [fishersci.com]

- 2. Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate | 36802-47-8 | Benchchem [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. PubChemLite - Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate | 157981-60-7 [sigmaaldrich.com]

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate CAS number 157981-60-7.

An In-Depth Technical Guide to Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate

Foreword: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of modern drug discovery, the pyrimidine ring stands as a "privileged scaffold." Its prevalence in the essential building blocks of life, namely DNA and RNA, has made it a focal point for medicinal chemists aiming to design molecules that can interact with biological systems with high specificity and efficacy.[1][2] Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate, bearing the CAS number 157981-60-7, is a quintessential example of a highly functionalized pyrimidine building block. Its strategic arrangement of a reactive chlorine atom, a methyl group, and an ethyl carboxylate group on the electron-deficient pyrimidine core makes it an exceptionally versatile intermediate for the synthesis of a diverse array of complex, biologically active molecules.[3][4]

This guide is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of properties and reactions to provide a deeper understanding of the causality behind its synthesis, reactivity, and application. We will explore not just how to use this compound, but why specific methodologies are chosen and how its inherent electronic nature dictates its synthetic utility.

Core Compound Characteristics

A thorough understanding of the physicochemical properties of a reagent is the foundation of its effective use in synthesis. These properties dictate storage, handling, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 157981-60-7 | [5] |

| Molecular Formula | C₈H₉ClN₂O₂ | [6] |

| Molecular Weight | 200.62 g/mol | [6] |

| Appearance | Liquid or Solid or Semi-solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | QRMLCDFPZGCELR-UHFFFAOYSA-N | [6] |

| Solubility | Soluble in common organic solvents like Chloroform and Ethyl Acetate. | [7] |

Synthesis Pathway: From Simple Precursors to a Functionalized Core

The synthesis of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a logical, two-stage process that is both scalable and efficient. It begins with the construction of the pyrimidine ring, followed by a crucial chlorination step to install the reactive handle.

Stage 1: Cyclocondensation to Form the Hydroxypyrimidine Precursor

The most common and direct route to the pyrimidine core involves a cyclocondensation reaction, often a variation of the Biginelli reaction.[8] This involves reacting a β-keto ester (ethyl acetoacetate), an aldehyde equivalent, and a source of the N-C-N fragment (like urea or amidine) to form the heterocyclic ring.[9][10] For our target's precursor, ethyl 4-hydroxy-6-methylpyrimidine-5-carboxylate, the synthesis typically involves the condensation of ethyl acetoacetate and a suitable amidine derivative.

Stage 2: Chlorination of the Pyrimidinone

The hydroxyl group at the 4-position of the pyrimidine ring exists in tautomeric equilibrium with its keto form (a pyrimidinone). To convert this into the desired 4-chloro derivative, a powerful chlorinating agent is required. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[11][12]

Causality of Reagent Choice: The reaction of hydroxypyrimidines with POCl₃ has been a standard and reliable procedure for over a century.[13] POCl₃ is highly effective because it converts the relatively unreactive hydroxyl/amide group into an excellent leaving group (a dichlorophosphate ester intermediate), which is then readily displaced by a chloride ion. The reaction is often performed using excess POCl₃ as both the reagent and the solvent, driving the reaction to completion. However, for greener and safer large-scale preparations, protocols using equimolar amounts of POCl₃ in a sealed reactor have been developed and proven effective.[11][12]

The Chemistry of Activation: Reactivity and Mechanistic Insights

The synthetic value of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate lies almost entirely in the reactivity of the C4-chloro substituent. The chlorine atom is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Mechanistic Underpinnings: SₙAr reactions are typically challenging on standard benzene rings unless they are activated by potent electron-withdrawing groups. The pyrimidine ring, however, is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[14] These nitrogens act as powerful electron sinks, withdrawing electron density from the ring carbons, particularly C2, C4, and C6. This electronic deficiency makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.[15][16]

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored as the chloride ion is expelled, resulting in the substituted product.

Note: The DOT script above is a template. A real implementation would require image files for chemical structures or more complex HTML-like labels to draw them.

This predictable reactivity allows for the facile introduction of a wide range of functional groups at the C4 position, including amines, alcohols, thiols, and others, making it a cornerstone of combinatorial and medicinal chemistry programs.[17]

Field Applications in Drug Discovery

The true measure of a chemical building block is the value of the molecules it helps create. Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate and its close analogs are key intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors.[3] The pyrimidine core often serves as a hinge-binding motif in the active site of kinases.

Exemplary Workflow: Synthesis of a Generic Kinase Inhibitor Precursor

The following protocol outlines a standard SₙAr reaction, a common first step in a multi-step synthesis campaign.

Objective: To synthesize Ethyl 4-(benzylamino)-6-methylpyrimidine-5-carboxylate.

Materials:

-

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (1.0 eq)

-

Benzylamine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF) (or other polar aprotic solvent)

-

Ethyl acetate, brine, saturated sodium bicarbonate solution, anhydrous magnesium sulfate

Step-by-Step Protocol:

-

Reaction Setup: To a solution of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate in DMF, add DIPEA followed by the dropwise addition of benzylamine at room temperature.

-

Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. This prevents the protonation of the nucleophile (benzylamine), ensuring it remains active for the substitution reaction.

-

-

Reaction Monitoring: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Scientist's Note: The aqueous washes are critical for removing the DMF solvent and the DIPEA-HCl salt, which are highly water-soluble.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety and Handling

As a research professional, safety is paramount. Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a toxic substance and must be handled with appropriate care.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | |

| Pictograms | GHS06 (Skull and Crossbones) | |

| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | [18] |

Handling Protocol:

-

Always handle this compound inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of accidental contact, wash the affected area immediately and thoroughly with water and seek medical attention.[19]

Conclusion

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is more than just a chemical intermediate; it is a strategic tool for molecular design. Its straightforward synthesis and, more importantly, its predictable and versatile reactivity via the SₙAr mechanism, provide a reliable entry point into a vast chemical space of potential drug candidates. By understanding the electronic principles that govern its behavior, researchers can leverage this powerful building block to accelerate the discovery and development of next-generation therapeutics.

References

- Vertex AI Search. SYNTHESIS OF PYRIMIDINE DERIVATIVES.

- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.

- National Institutes of Health (NIH). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- Organic Chemistry Portal. Pyrimidine synthesis.

- Sigma-Aldrich. Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate | 157981-60-7.

- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

- Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.

- Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.

- Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.

- ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.

- Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?.

- Angene Chemical. Safety Data Sheet.

- Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

- ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.

- Sinfoo Biotech. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min.

- CPAchem. Safety data sheet.

- MedchemExpress. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

- PubChemLite. Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (C8H9ClN2O2).

- Fisher Scientific. SAFETY DATA SHEET.

- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. growingscience.com [growingscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. PubChemLite - Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. csnvchem.com [csnvchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. Pyrimidine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. zenodo.org [zenodo.org]

- 17. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 18. bg.cpachem.com [bg.cpachem.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, pyrimidine derivatives hold a place of prominence due to their presence in nucleic acids and their wide range of pharmacological activities.[1] This guide focuses on Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate, a substituted pyrimidine with potential applications in medicinal chemistry.

While direct experimental spectra for this specific compound are not publicly available in the referenced literature, this document serves as an in-depth technical guide to its anticipated spectroscopic properties. By leveraging established principles of spectroscopy and comparative analysis with structurally related pyrimidine derivatives, we can construct a highly accurate predictive model of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only provides a valuable reference for the characterization of this molecule but also illustrates the deductive processes that are fundamental to chemical analysis.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (C₈H₉ClN₂O₂) possesses a distinct arrangement of functional groups that will give rise to a unique spectroscopic fingerprint.

Molecular Structure:

Caption: Chemical structure of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate, we anticipate distinct signals in both ¹H and ¹³C NMR spectra. The analysis is performed with the understanding that the exact chemical shifts can be influenced by the solvent used.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 | Singlet | 1H | H2 (pyrimidine ring) | The proton at the C2 position is adjacent to two electronegative nitrogen atoms, leading to significant deshielding and a downfield chemical shift. |

| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl group are adjacent to an oxygen atom, shifting them downfield. The signal will be split into a quartet by the neighboring methyl protons. |

| ~2.7 | Singlet | 3H | -CH₃ (pyrimidine ring) | The methyl group attached to the pyrimidine ring will appear as a singlet. Its position is influenced by the aromatic ring current. |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group will be split into a triplet by the adjacent methylene protons. |

Experimental Workflow: Acquiring a ¹H NMR Spectrum

Caption: Standard workflow for obtaining a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |

| ~165 | C 4-Cl | The carbon atom bonded to the chlorine atom and two nitrogen atoms will be in a highly electron-deficient environment. |

| ~163 | C 6-CH₃ | The carbon at position 6 is part of the aromatic pyrimidine ring. |

| ~158 | C 2-H | The carbon at position 2, bonded to a hydrogen and flanked by two nitrogens, will be downfield. |

| ~120 | C 5-C=O | The carbon at position 5 is also part of the pyrimidine ring and is influenced by the attached ester group. |

| ~62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester is shifted downfield by the adjacent oxygen atom. |

| ~25 | -CH₃ (pyrimidine ring) | The methyl carbon attached to the pyrimidine ring. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate will show characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | C-H stretch | Aromatic C-H | The C-H bond on the pyrimidine ring will have a stretching vibration in this region. |

| ~2980-2850 | C-H stretch | Aliphatic C-H | The C-H bonds in the ethyl and methyl groups will exhibit stretching vibrations in this range. |

| ~1730 | C=O stretch | Ester carbonyl | A strong, sharp absorption band is expected for the carbonyl group of the ethyl ester. The conjugation with the pyrimidine ring might slightly lower this frequency. |

| ~1600-1450 | C=C and C=N stretch | Pyrimidine ring | Multiple bands are expected in this region corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring. |

| ~1250 | C-O stretch | Ester C-O | The stretching vibration of the C-O single bond in the ester group will give rise to a strong band. |

| ~800-700 | C-Cl stretch | Carbon-Chlorine | A moderate to strong absorption is expected for the C-Cl bond.[2] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Ensure the ATR crystal is clean. Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is 200.62 g/mol .[3] In a mass spectrum, we would expect to see a molecular ion peak at m/z = 200. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z = 202 (the M+2 peak) with an intensity of approximately one-third of the molecular ion peak is also expected.

-

Predicted Fragmentation Pattern:

-

Loss of -OCH₂CH₃: A fragment corresponding to the loss of the ethoxy group from the ester (M - 45) would result in a peak at m/z = 155.

-

Loss of -COOCH₂CH₃: A fragment from the loss of the entire ethyl ester group (M - 73) would lead to a peak at m/z = 127.

-

Loss of Cl: Fragmentation involving the loss of the chlorine atom (M - 35) would produce a peak at m/z = 165.

-

Fragmentation Pathway Diagram:

Caption: Predicted major fragmentation pathways for Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate. The anticipated NMR, IR, and MS data are based on fundamental principles of spectroscopy and comparison with structurally similar molecules. This information serves as a robust framework for researchers engaged in the synthesis, purification, and characterization of this compound and its analogs. The provided experimental workflows represent standard, reliable methods for obtaining high-quality spectroscopic data. When experimental data for this compound becomes available, it can be cross-referenced with the predictions laid out in this guide to facilitate a rapid and accurate structural confirmation.

References

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. PubChem. (n.d.). Retrieved from [Link]

-

Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008. PubChem. (n.d.). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (C8H9ClN2O2) - PubChemLite. (n.d.). Retrieved from [Link]

-

Ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate - AbacipharmTech. (n.d.). Retrieved from [Link]

-

4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem. (n.d.). Retrieved from [Link]

Sources

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Privileged Scaffold for the Synthesis of Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. While not an active pharmaceutical ingredient in itself, its true "mechanism of action" lies in its versatile chemical reactivity, which enables the efficient synthesis of complex molecular architectures targeting a range of biological pathways. The strategic placement of a reactive chloro group, an ester moiety, and a methyl group on an electron-deficient pyrimidine core makes this compound a privileged starting material for developing potent and selective drug candidates, particularly kinase inhibitors. This guide provides an in-depth analysis of the chemical mechanisms that can be exploited, details robust experimental protocols, and illustrates how this scaffold serves as a foundation for constructing next-generation therapeutics.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry and molecular biology. As a fundamental component of nucleobases like cytosine and thymine, its structure is inherently recognized by numerous biological systems. This "biochemical familiarity" has made pyrimidine derivatives a highly successful class of therapeutic agents, with applications ranging from anticancer to antiviral and anti-inflammatory treatments.[1][2] Molecules incorporating this scaffold can readily interact with enzymes, genetic material, and other cellular components.[1]

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (herein referred to as ECMP ) represents a strategic entry point into this rich chemical space. Its value is not in its own biological activity, but in its potential for controlled, sequential modification. The chloro atom at the C4 position is the primary reactive handle, primed for displacement, while the ethyl ester at C5 offers a secondary site for modification or can serve to modulate the electronic properties of the ring. This guide will elucidate the chemical principles that make ECMP a powerful tool for drug discovery.

The Mechanism of Action in Chemical Synthesis

The utility of ECMP is defined by the reactivity of its functional groups. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the ester group, renders the carbon atoms at positions 4 and 6 electrophilic. This makes the C4-chloro substituent an excellent leaving group for nucleophilic substitution and a reactive site for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most fundamental and widely used reaction involving ECMP is Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on sp3-hybridized carbons (SN1/SN2), SNAr on electron-deficient aromatic rings like pyrimidine proceeds via a distinct addition-elimination mechanism.[3][4] Recent studies suggest that many of these reactions may proceed through a concerted mechanism, particularly on heteroaromatic systems with good leaving groups like chloride.[5]

The reaction is initiated by the attack of a nucleophile (e.g., an amine or thiol) at the C4 position, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex (or a Meisenheimer-like transition state in a concerted process).[6] Aromaticity is temporarily disrupted. The aromatic system is then regenerated by the expulsion of the chloride leaving group, resulting in the substituted product.

Sources

- 1. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Cornerstone Building Block in Modern Heterocyclic Chemistry

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a highly functionalized pyrimidine derivative that has emerged as a pivotal intermediate in the synthesis of complex heterocyclic systems. Its strategic arrangement of reactive sites—an electron-deficient pyrimidine core, a reactive C4-chloro leaving group, and a C5-ester group amenable to further transformation—renders it an exceptionally versatile scaffold. This technical guide provides an in-depth analysis of its synthesis, reactivity, and profound role in medicinal chemistry and drug discovery. We will explore the causality behind its utility in key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), and subsequent cyclization strategies to build fused ring systems. This document serves as a comprehensive resource for researchers aiming to leverage this powerful building block for the synthesis of novel bioactive molecules.

The Strategic Importance of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate

The pyrimidine ring is a fundamental heterocyclic motif present in the building blocks of life, namely the nucleobases uracil, cytosine, and thymine[1]. This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from oncology to infectious diseases[2]. The value of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate lies in its specific functionalization, which provides a robust platform for molecular diversification.

Structural Features and Physicochemical Properties

The molecule's power stems from the electronic interplay of its substituents. The two nitrogen atoms in the pyrimidine ring act as electron sinks, withdrawing electron density and making the ring susceptible to nucleophilic attack. The chlorine atom at the C4 position is thereby activated, serving as an excellent leaving group. The ethyl ester at C5 provides a handle for further modifications, such as hydrolysis, amidation, or participation in cyclization reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClN₂O₂ | [3][4][5] |

| Molecular Weight | 200.62 g/mol | [4][5][6] |

| CAS Number | 1232059-52-7 | [4][5][7] |

| IUPAC Name | ethyl 4-chloro-6-methylpyrimidine-5-carboxylate | [3] |

| Predicted XlogP | 1.8 | [3][6] |

Rationale for Use: The C4-Chloro Group as a Synthetic Linchpin

The primary reason this compound is so widely used is the reactivity of the C4-chloro substituent. Unlike aryl chlorides on electron-rich rings (like chlorobenzene), the C-Cl bond on the electron-deficient pyrimidine ring is highly polarized and activated towards two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This allows for the precise and efficient installation of a wide array of substituents at this position, which is a cornerstone of library synthesis and lead optimization in drug discovery programs[8].

Synthesis of the Core Scaffold

The synthesis of this key intermediate is typically achieved through a well-established cyclocondensation reaction followed by chlorination. This approach provides a reliable and scalable route to the desired product.

Synthetic Pathway and Mechanism

A common and efficient method involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate in the presence of a base to form a 4-oxopyrimidine intermediate. This intermediate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to convert the C4-hydroxyl group (in its tautomeric oxo form) into the desired chloride. This transformation is a standard and robust method for producing chloropyrimidines from their pyrimidone precursors[9][10].

Caption: General synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical principles.

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)-6-methylpyrimidine-5-carboxylate

-

To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol), add S-methylisothiourea sulfate (0.5 eq.) and stir for 30 minutes at room temperature.

-

Add diethyl ethoxymethylenemalonate (1.0 eq.) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and neutralize with acetic acid.

-

The resulting precipitate is filtered, washed with cold ethanol and water, and dried under vacuum to yield the pyrimidone intermediate.

Step 2: Synthesis of Ethyl 4-chloro-6-methyl-2-(methylthio)pyrimidine-5-carboxylate

-

To the pyrimidone intermediate from Step 1 (1.0 eq.), add phosphorus oxychloride (POCl₃, 5-10 eq.) slowly at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly warm the mixture to reflux and maintain for 3-4 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.

The C4 Position: A Hub for Molecular Diversification

The true synthetic power of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is realized in the diverse set of reactions that can be performed at the C4 position.

Nucleophilic Aromatic Substitution (SNAr)

3.1.1. Mechanistic Principles The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized intermediate known as a Meisenheimer complex. The strong -I and -M effects of the ring nitrogens stabilize the negative charge in this intermediate, facilitating the subsequent expulsion of the chloride ion to yield the substituted product[11].

Caption: The addition-elimination mechanism of SNAr.

3.1.2. Experimental Protocol: Synthesis of a 4-Aminopyrimidine Derivative

-

Dissolve ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (1.0 eq.) in a suitable solvent such as ethanol or DMF.

-

Add the desired amine (e.g., benzylamine, 1.1-1.5 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq.).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography or recrystallization to obtain the desired 4-amino derivative.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

3.2.1. Causality in Experimental Design The Suzuki reaction is a powerful method for forming C-C bonds between the pyrimidine C4 position and various aryl or heteroaryl groups. The choice of catalyst, ligand, base, and solvent is critical for success, especially with a relatively less reactive aryl chloride.

-

Catalyst/Ligand: A Pd(0) source is required. For C-Cl bond activation, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the difficult oxidative addition step[12][13].

-

Base: A base such as K₃PO₄ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step[14].

-

Solvent: Anhydrous, degassed solvents like 1,4-dioxane, THF, or toluene are commonly used to prevent catalyst deactivation[12].

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

3.2.2. Experimental Protocol: Synthesis of a 4-Arylpyrimidine Derivative

-

To an oven-dried flask, add ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane).

-

Heat the reaction to 80-110 °C until TLC or LC-MS indicates consumption of the starting material.

-

Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield the 4-arylpyrimidine product.

Palladium-Catalyzed Buchwald-Hartwig Amination

3.3.1. Advantages and Key Parameters For forming C-N bonds, the Buchwald-Hartwig amination is often superior to classical SNAr, especially for weakly nucleophilic amines or sterically hindered substrates.[15] The critical step is the oxidative addition of the C-Cl bond to the Pd(0) complex, which is often rate-limiting for aryl chlorides.[16] Success hinges on using specialized, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) that stabilize the Pd(0) species and facilitate the difficult C-Cl bond cleavage.[16][17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required.[16]

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction enables the formation of a C(sp²)-C(sp) bond, introducing a versatile alkyne functionality onto the pyrimidine ring.[18] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst[19][20]. The alkyne can then be used in subsequent reactions like click chemistry or further cyclizations.

3.4.1. Experimental Protocol: Synthesis of a 4-Alkynylpyrimidine Derivative

-

To a flask, add ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-3 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., TEA or DIPEA).

-

Add the terminal alkyne (1.2 eq.) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter the reaction mixture through Celite to remove catalyst residues.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the 4-alkynylpyrimidine product.

Applications in the Synthesis of Fused Heterocyclic Systems

A key advantage of this building block is the strategic placement of the C5-ester next to the reactive C4-position. After a substituent is installed at C4, it can participate in an intramolecular cyclization with the ester (or its derivatives like the corresponding acid or amide) to form fused bicyclic systems, such as pyrimido[4,5-d]pyrimidines, which are prevalent in bioactive molecules[21].

Caption: Workflow from the core scaffold to a fused heterocycle.

Conclusion

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is far more than a simple chemical intermediate; it is a master key for unlocking vast areas of heterocyclic chemical space. Its predictable reactivity and the orthogonality of its functional groups allow for sequential, controlled modifications. Through robust and high-yielding transformations such as nucleophilic substitution and a suite of palladium-catalyzed cross-coupling reactions, this compound provides chemists in pharmaceutical and materials science with a reliable and powerful tool. The continued development of novel synthetic methods will undoubtedly expand the utility of this cornerstone molecule, paving the way for the discovery of next-generation therapeutics and functional materials.

References

- Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.

- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.

- Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?

- ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.

- Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.

- RSC Advances. (2019). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines.

- CompChem. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Benchchem. (n.d.). Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate.

- MedchemExpress.com. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- PubChemLite. (n.d.). Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (C8H9ClN2O2).

- ChemScene. (n.d.). 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate.

- PubChem. (n.d.). Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate.

- Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview.

- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

- Creative Proteomics Blog. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.

- Bangladesh Journals Online. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox.

- Speciality Chemicals Magazine. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- Wikipedia. (n.d.). Sonogashira coupling.

- ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.

- AHH Chemical Co., LTD. (n.d.). Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate, 97% Purity.

- Hoffman Fine Chemicals. (n.d.). CAS RN 1232059-52-7 | Ethyl 6-chloro-5-methylpyrimidine-4-carboxylate.

- Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ChemicalBook. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis.

Sources

- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 3. PubChemLite - Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate | C8H9ClN2O2 | CID 21220624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 10. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. jk-sci.com [jk-sci.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]

Discovery and history of pyrimidine synthesis

An In-depth Technical Guide to the Discovery and History of Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a fundamental motif in the chemistry of life and medicine. As a core component of the nucleobases uracil, thymine, and cytosine, it forms the informational basis of our genetic code in DNA and RNA.[1][2][3][4][5] Beyond its role in nucleic acids, the pyrimidine ring is found in essential vitamins like thiamine (Vitamin B1) and in a vast array of synthetic compounds with profound biological activities.[1][5] This guide provides an in-depth exploration of the discovery and history of pyrimidine synthesis, tracing its evolution from early serendipitous observations to the sophisticated and elegant methods employed by today's synthetic chemists. We will delve into the foundational classical syntheses that opened the door to this class of heterocycles, navigate through the advancements of the modern era that have enabled greater efficiency and molecular diversity, and examine nature's own elegant biosynthetic pathways. This journey through the history of pyrimidine synthesis is not merely an academic exercise; it is a testament to the power of synthetic chemistry to unravel the complexities of nature and to create molecules that have transformed human health.

Part 1: The Dawn of Pyrimidine Chemistry: Isolation and Structural Elucidation

The story of pyrimidine begins not with a clear-cut discovery, but with the isolation of its derivatives long before their common structural heritage was understood. In the early 19th century, compounds like alloxan and barbituric acid were known, but their relationship to a parent heterocyclic system was yet to be revealed.[1]

The systematic study of this class of compounds commenced in 1884 with the pioneering work of German chemist Arthur Pinner.[1] He was the first to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines. A year later, in 1885, Pinner proposed the name "pyrimidin" for this heterocyclic system.[1] However, the parent, unsubstituted pyrimidine ring itself was not synthesized until 1900 by Gabriel and Colman, who achieved this milestone by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1]

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2][3][6] This arrangement of nitrogen atoms significantly influences the electronic properties of the ring, making it electron-deficient and affecting its reactivity in chemical syntheses.

Part 2: Classical Syntheses: The Foundation of Pyrimidine Chemistry

The late 19th and early 20th centuries saw the development of several foundational methods for constructing the pyrimidine ring. These classical syntheses, while sometimes limited in scope and requiring harsh conditions, laid the essential groundwork for all subsequent advancements in the field.

The Pinner Synthesis

The Pinner synthesis, first reported in 1884, is a versatile method for preparing a wide range of substituted pyrimidines.[1] It involves the acid- or base-catalyzed condensation of a β-dicarbonyl compound (such as a β-ketoester or a β-diketone) with a non-N-substituted amidine.[7][8][9][10]

General Reaction Scheme:

Caption: General scheme of the Pinner Pyrimidine Synthesis.

Mechanism of the Pinner Synthesis:

The reaction proceeds through a series of steps involving nucleophilic attack and condensation:

-

Protonation: In the presence of acid, the carbonyl oxygen of the β-dicarbonyl compound is protonated, increasing its electrophilicity.

-

Nucleophilic Attack: The amidine, acting as the N-C-N building block, attacks one of the carbonyl carbons.

-

Cyclization and Dehydration: Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrimidine ring.

Experimental Protocol: A Representative Pinner Synthesis

-

Reactants: Amidine hydrochloride, β-keto ester.

-

Solvent: Ethanol.

-

Catalyst: Sodium ethoxide (prepared in situ from sodium metal and ethanol).

-

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol.

-

The amidine hydrochloride is added to the sodium ethoxide solution.

-

The β-keto ester is then added dropwise to the reaction mixture.

-

The mixture is refluxed for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is treated with water, and the crude pyrimidine product is collected by filtration and purified by recrystallization.

-

The Biginelli Reaction

In 1891, the Italian chemist Pietro Biginelli reported a remarkable one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones (DHPMs).[11] These DHPMs can be readily oxidized to the corresponding pyrimidines, making the Biginelli reaction a cornerstone of pyrimidine synthesis.[12][13]

General Reaction Scheme:

Caption: The Biginelli three-component condensation reaction.

Modern Variations of the Biginelli Reaction:

The classical Biginelli reaction often required harsh acidic conditions and gave moderate yields. Modern advancements have addressed these limitations through:

-

Solvent-free conditions: Grinding the reactants together, often with a solid-supported catalyst, provides an environmentally friendly alternative.[13]

-

Microwave irradiation: This technique can dramatically reduce reaction times and improve yields.[12]

-

Novel catalysts: A wide range of Lewis and Brønsted acids have been employed to improve the efficiency of the reaction.

Experimental Protocol: Classical Biginelli Reaction

-

Reactants: Benzaldehyde, ethyl acetoacetate, urea.

-

Solvent: Ethanol.

-

Catalyst: Hydrochloric acid.

-

Procedure:

-

A mixture of benzaldehyde, ethyl acetoacetate, and urea is dissolved in ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added.

-

The mixture is refluxed for several hours.

-

Upon cooling, the dihydropyrimidinone product crystallizes and is collected by filtration.

-

The product can be purified by recrystallization from ethanol.

-

Part 3: The Modern Era of Pyrimidine Synthesis: Efficiency, Diversity, and Sustainability

Contemporary pyrimidine synthesis is characterized by a focus on efficiency, the generation of molecular diversity, and the adoption of sustainable practices. This has been achieved through the development of powerful synthetic strategies such as multicomponent reactions, advanced catalysis, and green chemistry approaches.

Multicomponent Reactions (MCRs)

Building upon the foundation of the Biginelli reaction, modern MCRs have emerged as a powerful tool for the rapid assembly of complex pyrimidine-containing molecules from three or more starting materials in a single step.[9][12][14] These reactions are highly atom-economical and allow for the creation of large libraries of compounds for drug discovery screening. Numerous MCRs have been developed that provide access to a wide variety of substituted pyrimidines.[15]

Catalysis in Pyrimidine Synthesis

The use of catalysts has revolutionized pyrimidine synthesis, enabling reactions to proceed under milder conditions with higher selectivity and yields.

-

Transition Metal Catalysis: Iridium-catalyzed multicomponent synthesis, for example, allows for the construction of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps.[9][12]

-

Organocatalysis: The use of small organic molecules as catalysts has provided a green and efficient alternative to metal-based catalysts for various pyrimidine syntheses.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating many classical pyrimidine syntheses.[12] The rapid heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles.

Sustainable and Green Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing more environmentally benign methods for pyrimidine synthesis. This includes the use of solvent-free reaction conditions, recyclable catalysts, and starting materials derived from renewable resources.[12][13]

| Synthesis Method | Key Features | Advantages |

| Pinner Synthesis | Condensation of β-dicarbonyls and amidines. | Versatile for a wide range of substitutions. |

| Biginelli Reaction | One-pot, three-component reaction. | High atom economy, convergent. |

| Modern MCRs | Three or more components in one pot. | Rapid generation of molecular complexity. |

| Catalyzed Syntheses | Use of transition metal or organocatalysts. | Milder conditions, higher selectivity. |

| Microwave-Assisted | Use of microwave irradiation for heating. | Drastically reduced reaction times. |

Part 4: Biosynthesis of Pyrimidines: Nature's Synthetic Strategy

In living organisms, the synthesis of pyrimidines is a tightly regulated and highly efficient process that occurs through two main pathways: the de novo pathway and the salvage pathway.

De Novo Biosynthesis Pathway

The de novo pathway constructs the pyrimidine ring from simple precursors: carbamoyl phosphate and aspartate.[16][17][18][19][20][21] This multi-step enzymatic process ultimately leads to the formation of uridine monophosphate (UMP), which serves as the precursor for other pyrimidine nucleotides.

Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway.

Key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), are important targets for drug development.[18][19][22]

Salvage Pathway

The salvage pathway is a recycling mechanism that utilizes pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA or from the diet.[16][18][23] This pathway is less energy-intensive than the de novo pathway and is crucial for providing pyrimidines to cells that have a limited capacity for de novo synthesis.

Part 5: The Pyrimidine Scaffold in Modern Drug Discovery

The versatility of the pyrimidine scaffold and the development of efficient synthetic methods have made it a privileged structure in medicinal chemistry. Numerous drugs containing a pyrimidine core are used to treat a wide range of diseases.

-

Zidovudine (AZT): An iconic anti-HIV drug, AZT is a nucleoside analog reverse transcriptase inhibitor. Its synthesis relies on the principles of nucleoside chemistry, which is an extension of pyrimidine synthesis.[1]

-

5-Fluorouracil (5-FU): A cornerstone of cancer chemotherapy, 5-FU is an antimetabolite that inhibits thymidylate synthase, an essential enzyme in DNA synthesis.[17]

-

Sulfadiazine: An antibacterial sulfonamide, sulfadiazine inhibits folic acid synthesis in bacteria.[5] Its synthesis involves the condensation of a sulfanilamide derivative with a pyrimidine precursor.

The ability to readily synthesize a diverse range of substituted pyrimidines has been instrumental in the development of these and countless other life-saving medicines.

Conclusion

The journey of pyrimidine synthesis, from the initial characterization of its derivatives to the sophisticated catalytic and multicomponent reactions of today, is a compelling narrative of scientific progress. The foundational work of early chemists laid the groundwork for a field that has become central to medicinal chemistry and drug discovery. The ongoing development of novel, efficient, and sustainable synthetic methods continues to expand the chemical space accessible to researchers, paving the way for the discovery of new therapeutics that will address the medical challenges of the future. The humble pyrimidine ring, once a chemical curiosity, now stands as a testament to the power of organic synthesis to both understand and improve the human condition.

References

-

Wikipedia. Pyrimidine. [Link]

-

Study.com. Pyrimidine | Definition, Bases & Structure. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

Microbe Notes. Pyrimidine- Definition, Properties, Structure, Uses. [Link]

-

Slideshare. Pinner pyrimidine synthesis. [Link]

-

StudySmarter. Pyrimidine: Definition, Structure & Synthesis. [Link]

-

Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]

-

Pixorize. De Novo Pyrimidine Synthesis Mnemonic for USMLE. [Link]

-

ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]

-

ResearchGate. Pyrimidine Structure | Request PDF. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

Britannica. Pyrimidine. [Link]

-

Wikipedia. Pyrimidine metabolism. [Link]

-

Biochemistry Den. Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. [Link]

-

SMPDB. Pyrimidine Metabolism. [Link]

-

Osmosis. Purine & Pyrimidine Metabolism. [Link]

-

HERA. Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. study.com [study.com]

- 3. microbenotes.com [microbenotes.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. mdpi.com [mdpi.com]

- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrimidine synthesis [organic-chemistry.org]

- 16. microbenotes.com [microbenotes.com]

- 17. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]

- 18. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 19. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 20. biochemden.com [biochemden.com]

- 21. SMPDB [smpdb.ca]

- 22. youtube.com [youtube.com]

- 23. HERA [hera.testing.sedici.unlp.edu.ar]

Theoretical and Computational Insights into Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Scaffolding Guide for Modern Drug Discovery

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds and FDA-approved drugs. Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules. This makes pyrimidine derivatives privileged structures in the design of novel therapeutics targeting a wide array of diseases, including cancers and viral infections.[1][2][3] Within this important class of molecules, Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate emerges as a particularly valuable and versatile building block. Its strategically placed reactive chloro group, coupled with the modulating effects of the methyl and ethyl carboxylate moieties, makes it an ideal starting point for the synthesis of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.

This technical guide provides an in-depth exploration of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate from a theoretical and computational perspective. We will bridge the gap between fundamental molecular properties and their implications for drug design, offering researchers and drug development professionals a comprehensive resource to leverage this scaffold's full potential. The narrative will delve into quantum chemical analyses that predict reactivity, detail its synthetic applications, and explore its potential pharmacological relevance through in-silico techniques like molecular docking.

Molecular Structure and Spectroscopic Profile

Understanding the foundational structure and electronic properties of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is paramount. The molecule's reactivity and biological interaction potential are direct consequences of its three-dimensional arrangement and electron distribution.

Key Structural Features:

-

Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

-

Chloro Group (C4): An electron-withdrawing group that serves as the primary reactive site for nucleophilic substitution.

-

Methyl Group (C6): An electron-donating group that can influence the electronic environment of the ring.

-

Ethyl Carboxylate Group (C5): An electron-withdrawing group that modulates the overall reactivity of the pyrimidine system.

Spectroscopic Characterization: An Experimental & Theoretical Correlation

Experimental spectroscopic data provides empirical validation of the molecule's structure. This data can be powerfully complemented by theoretical calculations, such as Density Functional Theory (DFT), which can predict and help interpret these spectra.

| Spectroscopic Data | Observed Features (Typical) & Interpretation | Theoretical Correlation (DFT) |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and a singlet for the pyrimidine ring proton. Chemical shifts are influenced by the electronic environment. | DFT methods can calculate nuclear magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts, aiding in peak assignment and structural confirmation.[4][5] |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl and methyl groups. | Similar to ¹H NMR, ¹³C chemical shifts can be accurately predicted to corroborate experimental findings.[4][5] |

| FT-IR | Characteristic vibrational bands include C=O stretching from the ester, C=N and C=C stretching from the pyrimidine ring, and C-Cl stretching. | DFT calculations can compute vibrational frequencies. These theoretical frequencies often correlate well with experimental IR and Raman spectra, helping to assign specific vibrational modes to observed peaks.[6] |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight. Isotopic patterns, particularly due to the presence of chlorine, provide further structural confirmation. | While not a direct output of standard DFT, the exact mass can be calculated from the molecular formula determined by the optimized geometry. |

Quantum Chemical Analysis: Predicting Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules.[2] By calculating properties like molecular orbitals and electrostatic potential, we can gain predictive insights into the chemical behavior of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate. These calculations are typically performed using a basis set like B3LYP/6-311++G(d,p).[2][6]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap between HOMO and LUMO indicates the molecule's chemical stability. A smaller energy gap suggests higher reactivity. For this pyrimidine derivative, the LUMO is typically localized over the pyrimidine ring, particularly around the C4 position, indicating this is the most likely site for nucleophilic attack. The HOMO is often distributed across the ring and the substituent groups.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface.[4][7] It is invaluable for predicting how a molecule will interact with other charged species.

-

Red Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are typically found around the nitrogen atoms and the carbonyl oxygen.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. A significant positive potential is expected at the C4 carbon atom, further confirming it as the primary site for substitution reactions.

-

Green Regions: Represent neutral potential.

The MEP map visually confirms that the most electron-deficient carbon, and thus the most reactive site for nucleophilic substitution, is the one bearing the chlorine atom.[5][7]

Chemical Reactivity and Synthetic Utility

The primary utility of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate in organic synthesis lies in the reactivity of its C4-chloro group. This position is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. This activation is due to the electron-withdrawing effect of the two ring nitrogen atoms and the adjacent ethyl carboxylate group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

This reactivity allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alcohols, to generate large libraries of substituted pyrimidines for biological screening.

Workflow for Synthesis and Derivatization

Caption: General workflow from synthesis to derivatization.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol provides a self-validating, step-by-step methodology for a typical SNAr reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize an Ethyl 4-(alkylamino)-6-methylpyrimidine-5-carboxylate derivative.

Materials:

-

Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate (1.0 eq)

-

Primary or Secondary Amine (1.1 - 1.5 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)

-

Anhydrous polar aprotic solvent, e.g., Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate and the chosen anhydrous solvent.

-

Rationale: An inert atmosphere and dry conditions prevent unwanted side reactions with moisture and oxygen. A polar aprotic solvent is chosen because it effectively solvates the reactants without interfering with the nucleophilic attack.

-

-

Reagent Addition: Add the amine, followed by the non-nucleophilic base (e.g., DIPEA).

-

Rationale: A slight excess of the amine ensures the reaction goes to completion. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is used to prevent it from competing with the amine nucleophile.

-

-

Reaction Execution: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating can increase the reaction rate, especially if the amine is a weak nucleophile. Monitoring is essential to determine the point of complete consumption of the starting material and to prevent the formation of degradation byproducts.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

-

Rationale: The water quench is used to dissolve the salt byproduct (e.g., DIPEA-HCl) and any remaining water-soluble reagents. Extraction with an organic solvent transfers the desired product from the aqueous phase to the organic phase.

-

-